4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and a naphthalene-1,2-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with morpholine and formaldehyde. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is heated to around 60°C with constant stirring to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts, such as L-proline, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antifungal and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione involves its interaction with cellular components. It is believed to disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . The compound may also interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its neuroprotective properties.
Uniqueness
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
6320-30-5 |
---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-3-1-2-4-11(10)14(18)15(19)12(13)9-16-5-7-20-8-6-16/h1-4,17H,5-9H2 |
InChI Key |
SITNQGKLOAWMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.